molecular formula C13H18N2 B13258271 N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine

N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine

Cat. No.: B13258271
M. Wt: 202.30 g/mol
InChI Key: FBIZENHLIVCDPP-UHFFFAOYSA-N
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Description

N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine is a chemical compound of interest in scientific research and development. It features a bicyclo[2.2.1]heptane (norbornane) scaffold linked to a 2-methylpyridin-3-amine group. The norbornane structure provides a rigid, three-dimensional framework that is valuable in medicinal chemistry for exploring novel molecular geometries and receptor binding . Compounds with this core structure are often investigated as potential molecular building blocks or intermediates in the synthesis of more complex target molecules . The specific steric and electronic properties conferred by the methyl group on the pyridine ring can be utilized to fine-tune the molecule's physicochemical characteristics and interaction with biological targets. Researchers employ this and similar amine derivatives in various applications, including the development of pharmacological tools and the study of structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C13H18N2/c1-9-12(3-2-6-14-9)15-13-8-10-4-5-11(13)7-10/h2-3,6,10-11,13,15H,4-5,7-8H2,1H3

InChI Key

FBIZENHLIVCDPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction as the Key Step

The bicyclo[2.2.1]heptane skeleton is conventionally synthesized via the Diels-Alder cycloaddition between cyclopentadiene and suitable olefinic dienophiles. This reaction forms the bicyclic framework efficiently with high regio- and stereoselectivity.

  • Typical reactants: Cyclopentadiene and C3-C4 acyclic olefins such as 2-butene (cis or trans), 1-butene, or propylene.
  • Reaction conditions: The Diels-Alder reaction generally proceeds under mild thermal conditions without the need for high pressure.

Improved Economical Methods

Traditional methods employed crotonaldehyde and dicyclopentadiene, involving multiple steps of Diels-Alder reaction, hydrogenation, and dehydration. However, these methods suffer from high costs due to expensive reactants like crotonaldehyde.

Recent patents and studies have developed more economical and efficient methods by using inexpensive and readily available reactants such as 2-butene and cyclopentadiene directly, enabling:

  • A two-step process: Diels-Alder reaction followed by isomerization.
  • A one-step process: Simultaneous Diels-Alder reaction and isomerization in the presence of an isomerization catalyst.

Isomerization Step

The isomerization of the initial bicyclo[2.2.1]heptene derivatives formed in the Diels-Alder reaction is catalyzed by suitable catalysts under mild conditions, often without specific pressure requirements. This step converts the bicyclo[2.2.1]heptene intermediates into the desired bicyclo[2.2.1]heptane derivatives such as 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.

Functionalization to Form N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine

Amination of the Bicyclo[2.2.1]heptane Core

Summary of Preparation Methods

Step Methodology Reactants Conditions Yield/Notes
1 Diels-Alder Reaction Cyclopentadiene + 2-butene (cis/trans) Mild heat, solvent-free or inert solvent High regio- and stereoselectivity; inexpensive reactants
2 Isomerization Bicyclo[2.2.1]heptene derivatives Isomerization catalyst, ambient pressure Converts to bicyclo[2.2.1]heptane derivatives
3 Functionalization via Buchwald-Hartwig Amination Bicyclo[2.2.1]heptane derivative + 2-methylpyridin-3-amine Pd catalyst, ligand, reflux in toluene Moderate to high yields reported
4 Alternative Reductive Amination Aldehyde intermediate + 2-methylpyridin-3-amine + NaBH(OAc)3 Room temperature, mild acid/base Efficient formation of secondary amine

Research Discoveries and Optimization

  • The use of inexpensive olefins such as 2-butene instead of crotonaldehyde significantly reduces production costs while maintaining high yields of bicyclo[2.2.1]heptane derivatives.
  • Simultaneous Diels-Alder and isomerization in one step simplifies the process and improves efficiency without compromising product purity.
  • Palladium-catalyzed Buchwald-Hartwig amination has been optimized to improve coupling efficiency between bicyclic substrates and heteroaromatic amines, including pyridine derivatives.
  • Reductive amination methods provide an alternative route with good yields and mild conditions, suitable for sensitive functional groups.
  • Novel bicyclo[2.2.1]heptane derivatives with functionalized bridgehead carbons have been synthesized using advanced Diels-Alder strategies, offering versatile building blocks for further functionalization.

Chemical Reactions Analysis

Types of Reactions: N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine involves its interaction with molecular targets such as NMDA receptors. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission and plasticity in the central nervous system. The compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, thereby modulating the flow of ions and affecting neuronal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the bicyclic core, substituent positioning, and biological activity. Below is a detailed comparison:

Norbornane Derivatives with Pyridine/Aromatic Amines

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Structure: Contains a pyridin-3-amine group substituted with a methoxy group at the 6-position and a pyrrole-derived Schiff base. Key Differences: The absence of the bicyclo[2.2.1]heptane system reduces steric hindrance and conformational rigidity compared to the target compound.

N-phenethyl-2-norbornanamine Structure: Features a phenethyl group instead of the pyridine ring. Infrared spectroscopy data (Coblentz Society) indicate strong N–H stretching vibrations at ~3300 cm⁻¹, consistent with secondary amines in norbornane derivatives .

N-bicyclo[2.2.1]hept-2-ylurea

  • Structure : Replaces the pyridin-3-amine group with a urea moiety.
  • Key Differences : The urea group introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability. Molecular weight (154.21 g/mol) is lower than the target compound’s estimated ~204 g/mol .

Pyridine Derivatives with Bicyclic Systems

5-(2-Methoxypyridin-3-yl)pyridin-2-amine Structure: Contains a bipyridine system with methoxy and amine substituents.

Physicochemical and Spectroscopic Properties

  • NMR Analysis : Trifluoroacetylation of bicyclo[2.2.1]heptane alcohols in CDCl₃ facilitates precise NMR signal assignment for protons and carbons, a technique applicable to the target amine’s characterization .
  • Solubility: The norbornane core imparts hydrophobicity, necessitating polar solvents (e.g., ethanol or methanol) for synthesis and purification .

Data Table: Comparative Overview

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine Bicyclo[2.2.1]heptane + pyridine 2-methylpyridin-3-amine ~204 (estimated) Potential CXCR2 antagonist
N-phenethyl-2-norbornanamine Bicyclo[2.2.1]heptane Phenethylamine ~203 Lipophilic, CNS-targeting
N-bicyclo[2.2.1]hept-2-ylurea Bicyclo[2.2.1]heptane Urea 154.21 Hydrogen-bond donor
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine 2-methoxy, 6-amine 201.23 Unspecified biological activity

Biological Activity

N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H18N2
  • Molecular Weight : 202.30 g/mol
  • CAS Number : 1559967-80-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly ion channels and receptors. Similar compounds have shown selective activity towards potassium channels, particularly KCNQ2 and KCNQ4, which are critical in regulating neuronal excitability and neurotransmitter release .

Ion Channel Modulation

Research indicates that derivatives of bicyclo[2.2.1]heptane structures can act as selective openers for KCNQ channels. For example, the compound ML213, a related bicyclic structure, demonstrated an EC50 of 230 nM for KCNQ2 and 510 nM for KCNQ4, highlighting the potential for this compound to exhibit similar properties .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. Compounds with bicyclic structures often show promising results against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in tumor growth and survival.

Case Study 1: KCNQ Channel Openers

In a study focusing on the pharmacological profile of bicyclo[2.2.1]heptane derivatives, it was found that these compounds could selectively activate KCNQ channels over other potassium channels. The selectivity towards KCNQ2 and KCNQ4 suggests potential therapeutic applications in treating conditions like epilepsy and other neurological disorders where these channels play a critical role in neuronal firing rates .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on a series of N-Aryl-bicyclo[2.2.1]heptane derivatives, revealing that modifications on the bicyclic core significantly influenced biological activity. The presence of specific substituents on the pyridine ring enhanced binding affinity and selectivity towards target receptors, suggesting avenues for further optimization of this compound derivatives for improved efficacy in clinical settings .

Data Tables

Property Value
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
CAS Number1559967-80-4
EC50 (KCNQ2)230 nM
EC50 (KCNQ4)510 nM

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